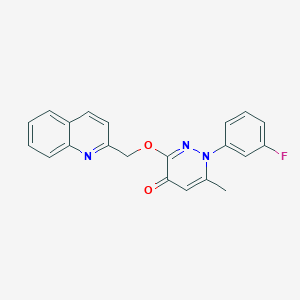

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone

Übersicht

Beschreibung

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class of chemicals This compound is characterized by its complex structure, which includes a fluorophenyl group, a methyl group, a quinolinylmethoxy group, and a pyridazinone core

Vorbereitungsmethoden

The synthesis of 1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

Attachment of the Quinolinylmethoxy Group: The quinolinylmethoxy group can be attached through an etherification reaction, where a quinoline derivative reacts with an appropriate alkylating agent.

Methylation: The methyl group can be introduced through a methylation reaction using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

1-(3-Fluorophenyl)-6-methyl-3-(2-pyridylmethoxy)-4(1H)-pyridazinone: This compound has a pyridylmethoxy group instead of a quinolinylmethoxy group, which may affect its reactivity and applications.

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyrimidinone:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct properties and applications.

Biologische Aktivität

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone, with the CAS number 146824-87-5, is a complex organic compound belonging to the pyridazinone family. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development.

- Molecular Formula : C21H16FN3O2

- Molecular Weight : 361.4 g/mol

- InChI Key : LUODATSULADMRL-UHFFFAOYSA-N

- SMILES : CC1=CC(=O)C(=NN1C2=CC(=CC=C2)F)OCC3=NC4=CC=CC=C4C=C3

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

1. Antimicrobial Activity

Initial studies have demonstrated that derivatives of pyridazinones exhibit antimicrobial properties. For instance, related compounds have shown inhibitory effects against various bacterial strains, suggesting that this compound may possess similar activities.

2. Inhibition of Monoamine Oxidase (MAO)

A notable area of investigation is the compound's potential as a monoamine oxidase inhibitor. Monoamine oxidases are critical enzymes involved in neurotransmitter metabolism, and their inhibition can be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.

Table 1: Inhibitory Potency of Pyridazinone Derivatives Against MAO-A and MAO-B

| Compound | IC50 (µM) MAO-A | IC50 (µM) MAO-B | Selectivity Index |

|---|---|---|---|

| T6 | 1.57 | 0.013 | 120.8 |

| T3 | 4.19 | 0.039 | 107.4 |

The above data illustrates that certain derivatives exhibit significant selectivity for MAO-B over MAO-A, making them promising candidates for further development in neuropharmacology .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on healthy fibroblast cells (L929) revealed varying degrees of toxicity among different derivatives. For example, while T3 caused significant cell death at higher concentrations, T6 showed no cytotoxic effects at any tested dose, indicating its potential safety profile in therapeutic applications.

Table 2: Cytotoxic Effects of Pyridazinone Derivatives

| Compound | IC50 (µM) L929 Cells |

|---|---|

| T3 | 27.05 |

| T6 | >120.6 |

This suggests that T6 is a more suitable candidate for drug development due to its lower toxicity .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various pyridazinone derivatives, including the compound . These investigations typically involve:

- Synthesis Techniques : Utilizing methods such as catalytic reactions and ring closures to produce desired derivatives.

- Biological Evaluation : Assessing the efficacy of these compounds against specific biological targets, including bacterial strains and enzyme inhibition.

For instance, a study highlighted that certain modifications to the pyridazinone structure could enhance MAO-B inhibition potency significantly, demonstrating the importance of chemical structure in biological activity outcomes .

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-6-methyl-3-(quinolin-2-ylmethoxy)pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O2/c1-14-11-20(26)21(24-25(14)18-7-4-6-16(22)12-18)27-13-17-10-9-15-5-2-3-8-19(15)23-17/h2-12H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUODATSULADMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC(=CC=C2)F)OCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163515 | |

| Record name | 4(1H)-Pyridazinone, 1-(3-fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146824-87-5 | |

| Record name | 4(1H)-Pyridazinone, 1-(3-fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146824875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridazinone, 1-(3-fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.